molecular formula C14H13N2NaO4S B13812157 Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate CAS No. 71077-34-4

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate

Cat. No.: B13812157
CAS No.: 71077-34-4
M. Wt: 328.32 g/mol
InChI Key: QJGAGCZWQGHNDW-UHFFFAOYSA-M
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Preparation Methods

The synthesis of sodium p-(3-amino-4-methylbenzamido)benzenesulphonate typically involves a multi-step process starting from benzoyl chloride . The general synthetic route includes the following steps:

Industrial production methods may involve optimizing reaction conditions such as temperature, reaction time, and reagent molar ratios to maximize yield and purity .

Chemical Reactions Analysis

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of sodium p-(3-amino-4-methylbenzamido)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .

Properties

CAS No.

71077-34-4

Molecular Formula

C14H13N2NaO4S

Molecular Weight

328.32 g/mol

IUPAC Name

sodium;4-[(3-amino-4-methylbenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C14H14N2O4S.Na/c1-9-2-3-10(8-13(9)15)14(17)16-11-4-6-12(7-5-11)21(18,19)20;/h2-8H,15H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1

InChI Key

QJGAGCZWQGHNDW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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